

A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)

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Compound of Interest

Compound Name: *trans-Hexahydroisobenzofuran-1,3-dione*

Cat. No.: B1353774

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Hexahydroisobenzofuran-1,3-dione, registered under CAS number 14166-21-3, is a bicyclic anhydride with significant applications in chemical synthesis and material science. Also widely known as trans-1,2-Cyclohexanedicarboxylic anhydride or trans-Hexahydrophthalic anhydride, its rigid trans-configured structure is derived from the dehydration of trans-1,2-cyclohexanedicarboxylic acid.[1][2] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers and resins.[1][3][4] Its reactivity, stemming from the anhydride group, allows it to readily participate in nucleophilic acyl substitution reactions, making it a versatile building block for creating esters and amides.[1] While valuable in industrial processes, it is also noted for its potential biological activities and allergenic effects, necessitating careful handling and safety protocols.[3]

Core Properties and Data

The fundamental physicochemical properties of **trans-Hexahydroisobenzofuran-1,3-dione** are summarized below. These data are critical for its application in synthesis, formulation, and safety management.

Property	Value	Source(s)
Identifiers		
CAS Number	14166-21-3	[1][2][5][6][7]
Molecular Formula	C ₈ H ₁₀ O ₃	[1][3][6][7]
Molecular Weight	154.16 g/mol	[2][3][6][7]
Synonyms	trans-1,2-Cyclohexanedicarboxylic anhydride, trans-Hexahydrophthalic anhydride	[1][2][6]
InChI Key	MUTGBJKUEZFXGO-WDSKDSINSA-N	[2][7]
SMILES	O=C1OC(=O)[C@H]2CCCC[C@H]12	[2]
Physicochemical Data		
Physical Form	White to off-white solid, powder, or crystal	[6]
Melting Point	145-147 °C	[5]
Boiling Point	283.4 °C (approx.)	[5]
Purity	Typically ≥96%	[2][6]
Solubility	Moderately soluble in organic solvents	[1]
Safety Information		
Signal Word	Danger	[2]
Hazard Classifications	Eye Damage 1, Respiratory Sensitization 1, Skin Sensitization 1	[2]
Hazard Codes	H317, H318, H334	[2]

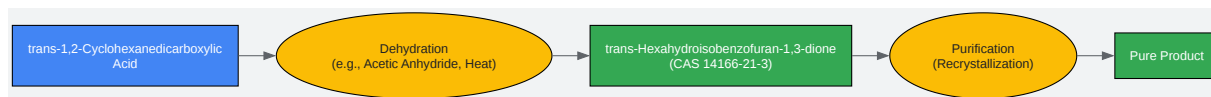
Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis Protocol: Dehydration of trans-1,2-Cyclohexanedicarboxylic Acid

The most direct synthesis of **trans-Hexahydroisobenzofuran-1,3-dione** is through the dehydration of its corresponding dicarboxylic acid.

- Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. The system should be protected from atmospheric moisture with a drying tube.
- Reagents:
 - trans-1,2-Cyclohexanedicarboxylic acid (1 equivalent)
 - Acetic anhydride or another suitable dehydrating agent (e.g., acetyl chloride) (2-3 equivalents)
- Procedure:
 - Add trans-1,2-Cyclohexanedicarboxylic acid to the round-bottom flask.
 - Introduce the dehydrating agent (acetic anhydride).
 - Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
 - After the reaction is complete, cool the mixture to room temperature.
 - Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
 - The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) to yield the pure anhydride product.



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Caption: General workflow for the synthesis of **trans-Hexahydroisobenzofuran-1,3-dione**.

Characterization Protocols

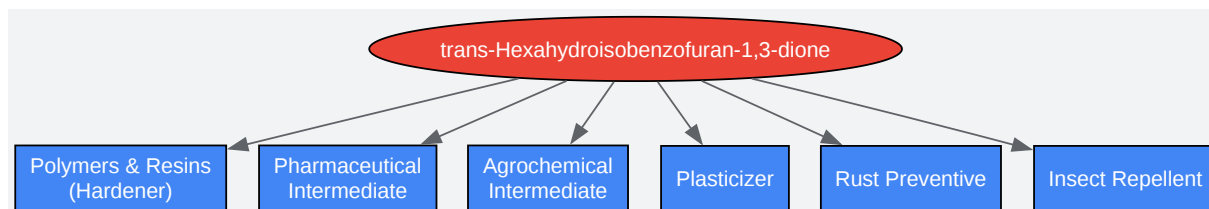
- Purity Analysis via Gas Chromatography (GC):
 - Sample Preparation: Prepare a dilute solution of the synthesized product in a volatile organic solvent (e.g., acetone or ethyl acetate).
 - Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).
 - Method: Inject a small volume (e.g., 1 μ L) of the sample. Run a temperature gradient program, for example, starting at 100°C and ramping to 250°C at 10°C/min.
 - Analysis: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.
- Structural Confirmation via Infrared (IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
 - Instrumentation: Analyze the sample using an FTIR spectrometer.
 - Analysis: The resulting spectrum should show characteristic strong carbonyl (C=O) stretching bands for a cyclic anhydride, typically appearing as two distinct peaks around

1850 cm^{-1} and 1780 cm^{-1} . The absence of a broad O-H stretch (from the starting carboxylic acid) confirms the completion of the reaction.[8]

- Molecular Weight Confirmation via Mass Spectrometry (MS):
 - Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
 - Instrumentation: Analyze using a mass spectrometer, often coupled with a GC (GC-MS), using Electron Ionization (EI).
 - Analysis: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (154.16 g/mol) and a characteristic fragmentation pattern that can be used for structural elucidation.[7]

Applications and Biological Activity

This compound's utility spans several industrial and research domains.



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Caption: Overview of key industrial applications for the target compound.

Industrial Applications

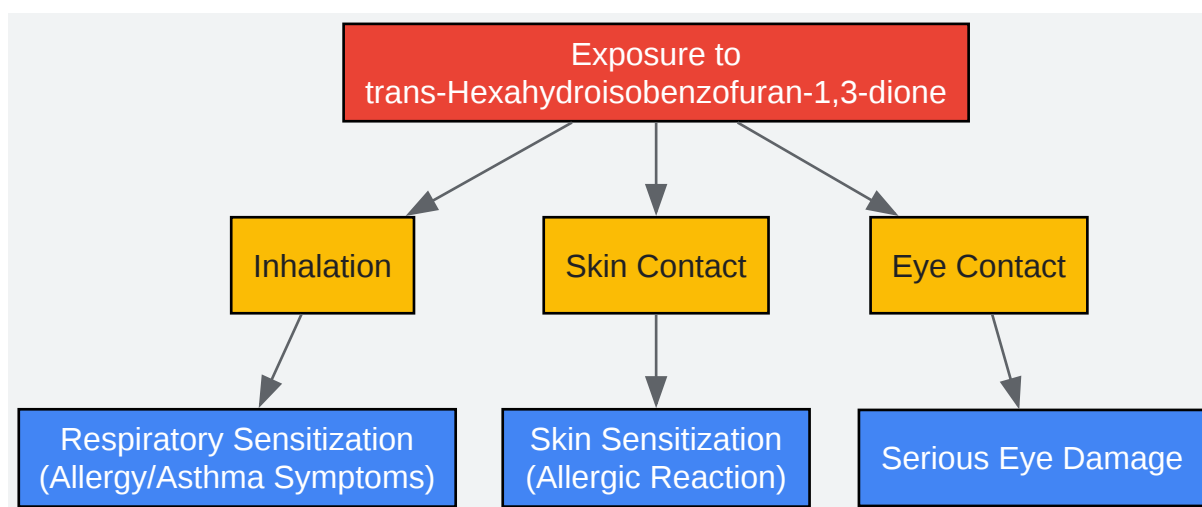
- Polymers and Resins: It is widely used as a curing or hardening agent for epoxy resins, contributing to the final polymer's thermal stability and mechanical properties.[1][4]
- Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3]

- **Material Science:** The compound is utilized as a plasticizer to increase the flexibility and workability of polymers.[3] It has also been applied as a rust preventive agent for metal surfaces.[3]
- **Other Uses:** It has been formulated as an insect repellent.[3]

Biological Activity and Toxicology

While its primary use is industrial, **trans-Hexahydroisobenzofuran-1,3-dione** exhibits notable biological effects.

- **Pharmacological Potential:** Some studies suggest the compound may possess anticonvulsant properties, indicating potential for further investigation in neurological research.[3] It has also been used in research related to the development of protein kinase C inhibitors.[9]
- **Toxicology and Allergenic Effects:** The compound is a known sensitizer. It is classified as causing serious eye damage (H318), allergic skin reactions (H317), and may lead to allergy or asthma symptoms if inhaled (H334).[2] These hazards underscore the importance of using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, when handling the substance.[2]
- **Biochemical Interactions:** Research has shown that the compound can bind to key biological macromolecules such as serum albumin and hemoglobin, which could influence its toxicokinetics.[3]



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Caption: Logical relationship between exposure routes and documented health hazards.

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- To cite this document: BenchChem. [A Technical Guide to trans-Hexahydroisobenzofuran-1,3-dione (CAS 14166-21-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353774#trans-hexahydroisobenzofuran-1-3-dione-cas-number-14166-21-3-properties]

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